(3-Iodo-5-nitrophenyl)methanamine
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Overview
Description
(3-Iodo-5-nitrophenyl)methanamine is an aromatic amine compound with the molecular formula C7H7IN2O2 and a molecular weight of 278.05 g/mol . This compound features an iodine atom and a nitro group attached to a benzene ring, along with a methanamine group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-5-nitrophenyl)methanamine typically involves the nitration of 3-iodoaniline followed by a reduction process. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the aromatic ring. The resulting 3-iodo-5-nitroaniline is then reduced using a suitable reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3-Iodo-5-nitrophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include iron powder, tin chloride, or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-iodo-5-aminophenylmethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Iodo-5-nitrophenyl)methanamine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (3-Iodo-5-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the iodine atom can participate in halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
3-Iodoaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-iodoaniline: Similar structure but with different substitution pattern, leading to different reactivity and applications.
3-Nitroaniline: Lacks the iodine atom, affecting its chemical properties and reactivity.
Uniqueness
(3-Iodo-5-nitrophenyl)methanamine is unique due to the presence of both iodine and nitro groups on the aromatic ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Biological Activity
(3-Iodo-5-nitrophenyl)methanamine, a compound with notable structural features, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H8IN3O2
- Molecular Weight : 281.06 g/mol
This compound features an iodine atom and a nitro group on the phenyl ring, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : It has shown efficacy against several bacterial strains.
- Antiproliferative Effects : The compound has been assessed for its ability to inhibit cancer cell lines.
Antimicrobial Activity
A study highlighted the antimicrobial properties of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays.
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 25 |
Enterococcus faecalis | 30 |
These results indicate significant antibacterial activity, particularly against Staphylococcus aureus, which is critical due to its resistance to many antibiotics.
Antiproliferative Effects
The antiproliferative effects of this compound were evaluated in various cancer cell lines, including HeLa and A549. The IC50 values were calculated to determine the concentration required to inhibit cell growth by 50%.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15.2 |
A549 | 18.6 |
The compound demonstrated promising activity, suggesting it could be a candidate for further development in cancer therapeutics.
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis in Cancer Cells : The compound could trigger apoptotic pathways in tumor cells, leading to decreased viability.
Case Studies
- Study on Antimicrobial Resistance : A recent case study examined the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound retained activity against resistant strains, highlighting its potential as an alternative treatment option.
- In Vivo Efficacy : Another study assessed the in vivo efficacy of this compound in a murine model of cancer. Treatment with this compound resulted in significant tumor reduction compared to controls.
Properties
Molecular Formula |
C7H7IN2O2 |
---|---|
Molecular Weight |
278.05 g/mol |
IUPAC Name |
(3-iodo-5-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H7IN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H,4,9H2 |
InChI Key |
MYUFKMRLRPCLEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])I)CN |
Origin of Product |
United States |
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